Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties. Thienopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile under acidic conditions . This reaction leads to the formation of the thienopyrimidine ring system through a series of nucleophilic additions and cyclizations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds such as 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates share a similar core structure and exhibit comparable biological activities.
Thiophene Derivatives: Thiophene-based compounds, like ethyl 2-amino-4-phenylthiophene-3-carboxylate, also show diverse biological activities.
Uniqueness
Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate is unique due to its specific ring structure that combines both sulfur and nitrogen atoms, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Biological Activity
Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with various reagents under controlled conditions. For instance, one study described the synthesis via a reaction involving isothiocyanates and carboxylic acids to yield derivatives with enhanced biological properties . The structural characteristics of this compound include a thieno[2,3-d]pyrimidine core which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives, including this compound. These compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:
- Antibacterial Activity : The compound showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
- Antifungal Activity : It also exhibited antifungal properties against species like Candida albicans, suggesting a broad spectrum of antimicrobial action .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Notably:
- Cell Lines Tested : this compound was tested on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
- Mechanism of Action : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis rates in treated cells .
Case Studies
Several case studies have documented the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against various pathogens. The results indicated that modifications at different positions on the thieno-pyrimidine ring could enhance activity against specific bacterial strains. The study utilized standard agar diffusion methods to assess inhibition zones and MIC values .
- Cancer Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in significant growth inhibition in MCF-7 cells compared to untreated controls. Flow cytometry analyses confirmed increased apoptosis in treated cells .
Research Findings Summary Table
Properties
Molecular Formula |
C9H9N3O3S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
ethyl 2-amino-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O3S/c1-2-15-8(14)4-3-16-7-5(4)6(13)11-9(10)12-7/h3H,2H2,1H3,(H3,10,11,12,13) |
InChI Key |
QZFBLXVMPPWOTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=O)NC(=N2)N |
Origin of Product |
United States |
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